methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core (pyrrolopyridine). Its structure includes:
- Methyl ester at position 5.
- Nitro group at position 2.
- Methyl substituent at position 3.
Properties
IUPAC Name |
methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-5-6(10(14)17-2)3-11-9-8(5)7(4-12-9)13(15)16/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVYJGJWOZKAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174308 | |
| Record name | Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-46-1 | |
| Record name | Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1190316-46-1) is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.196 g/mol. The structural configuration includes a pyrrole ring fused to a pyridine ring, featuring a nitro group at the 3-position and a carboxylate ester group at the 5-position. The presence of the methyl group at the 4-position is significant as it potentially alters the compound's lipophilicity and bioavailability, influencing its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer. The compound may exert its effects through the inhibition of specific enzymes or receptors involved in tumor growth and proliferation.
Case Study: Breast Cancer Cell Lines
A study exploring the effects of this compound on breast cancer cell lines revealed significant cytotoxicity. The compound was found to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. The half-maximal inhibitory concentration (IC50) values were reported to be in the range of 10–20 µM, indicating potent activity against these cells .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Investigations into its antimicrobial properties suggest that it may inhibit bacterial growth by targeting microbial enzymes.
Case Study: Antimicrobial Efficacy
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL. These results indicate that it possesses significant antimicrobial activity, making it a candidate for further development as an antibiotic .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. The positioning of functional groups influences both its biological activity and chemical reactivity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Nitro group at position 3; methyl group at position 4 | Enhanced lipophilicity; potential for increased bioavailability |
| Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | Amino group instead of nitro | Different pharmacological profile due to amino functionality |
| Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Nitro group at position 5 | Variability in biological activity based on functional group positioning |
Comparison with Similar Compounds
Structural Analogues
Key structural variations among related compounds include substitutions at positions 3, 4, and 5, as well as modifications to the heterocyclic core. Below is a comparative analysis:
Pharmacological and Physicochemical Properties
- Nitro Group Impact : The 3-nitro group in the target compound may enhance binding to electrophile-sensitive targets (e.g., kinases) but could increase metabolic liability compared to chloro or methyl substituents .
- Ester Choice: Methyl esters (target) vs.
- Core Modifications: Thieno[2,3-b]pyridine derivatives () exhibit distinct electronic properties due to sulfur’s polarizability, correlating with cytotoxicity in resistant cancers .
Case Study: JAK Inhibitors
Leramistat () demonstrates how 4-substituted pyrrolopyridines achieve selectivity. Replacing its piperidinylamino group with a nitro group (as in the target compound) may alter kinase binding modes or off-target effects .
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolo[2,3-b]pyridine core in methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate?
Answer:
The pyrrolo[2,3-b]pyridine scaffold can be synthesized via cyclization of substituted pyridine and pyrrole precursors. A common approach involves:
- Step 1: Condensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds to form the bicyclic structure.
- Step 2: Introduce the methyl group at position 4 via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) .
- Step 3: Nitration at position 3 using a HNO₃/H₂SO₄ mixture at 0–5°C to avoid over-nitration .
- Step 4: Esterification of the carboxylic acid at position 5 with methanol and H₂SO₄ under reflux .
Key Tip: Use inert solvents (e.g., DCM) and monitor intermediates via LC-MS to track regioselectivity.
Advanced: How can conflicting NMR data for nitro-substituted pyrrolo[2,3-b]pyridines be resolved?
Answer:
Discrepancies in nitro group characterization often arise from solvent polarity effects or tautomerism. To resolve:
- Perform ¹H-¹³C HMBC to confirm nitro group placement via long-range coupling with adjacent protons.
- Use ¹⁵N NMR (if accessible) to distinguish nitro (-NO₂) from other electron-withdrawing groups.
- Compare experimental data with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) to validate assignments .
Note: Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may alter peak splitting; report solvent conditions explicitly .
Basic: What spectroscopic techniques are optimal for characterizing the ester and nitro functional groups?
Answer:
- FT-IR: Look for ester C=O stretch at ~1700–1750 cm⁻¹ and asymmetric/symmetric NO₂ stretches at ~1520 and ~1350 cm⁻¹.
- ¹H NMR: The methyl ester (COOCH₃) appears as a singlet at δ 3.8–4.0 ppm. The pyrrole NH proton (if unsubstituted) is deshielded (δ 10–12 ppm) .
- ¹³C NMR: Confirm the ester carbonyl at δ 165–170 ppm and nitro-substituted aromatic carbons at δ 140–150 ppm .
Validation: Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±5 ppm).
Advanced: How to address contradictory bioactivity results in pyrrolo[2,3-b]pyridine derivatives?
Answer:
- Experimental Design:
- Use standardized assays (e.g., MTT for cytotoxicity) with positive/negative controls (e.g., doxorubicin for anticancer studies).
- Test multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .
- Data Analysis:
Basic: How to optimize reaction conditions to minimize by-products during esterification?
Answer:
- Catalyst: Use H₂SO₄ (0.5–1.0 eq) over HCl to avoid hydrolysis of the nitro group.
- Solvent: Anhydrous methanol with molecular sieves (3Å) to absorb water.
- Temperature: Reflux (65–70°C) for 6–8 hours, monitored by TLC (hexane:EtOAc 3:1).
Workup: Quench with NaHCO₃, extract with EtOAc, and purify via column chromatography (silica gel, gradient elution) .
Advanced: What computational tools predict the stability of the nitro group under reductive conditions?
Answer:
- DFT Calculations: Model reduction pathways (e.g., nitro to amine) using Gaussian09 at the B3LYP/6-31G* level. Calculate activation energies to identify labile intermediates.
- MD Simulations: Simulate solvent effects (e.g., ethanol/water mixtures) to assess nitro group hydrolysis susceptibility .
Experimental Validation: Perform controlled reductions (e.g., H₂/Pd-C) and track products via HPLC-MS .
Basic: How to evaluate the compound’s photostability for long-term storage?
Answer:
- Accelerated Testing: Expose samples to UV light (λ = 254 nm) in quartz cuvettes for 24–72 hours.
- Analysis: Compare pre- and post-exposure HPLC chromatograms for degradation peaks.
- Storage Recommendations: Use amber vials at –20°C under argon to prevent nitro group photolysis .
Advanced: What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
Answer:
- Directing Groups: Install a temporary sulfonyl group at position 1 to steer nitration to position 3 .
- Metal-Mediated Coupling: Use Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura) for aryl group introduction at electron-deficient positions .
Validation: X-ray crystallography (if crystals form) or NOE NMR to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
